Cas no 1516110-87-4 (2-(1H-1,3-benzodiazol-5-yl)ethanimidamide)

2-(1H-1,3-Benzodiazol-5-yl)ethanimidamide is a heterocyclic organic compound featuring a benzimidazole core linked to an ethanimidamide functional group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The benzimidazole moiety contributes to its potential as a building block for biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its amidine group enhances binding affinity to biological targets, improving selectivity in drug design. The compound’s stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in medicinal chemistry research. Careful handling is advised due to its potential sensitivity to moisture and strong acids or bases.
2-(1H-1,3-benzodiazol-5-yl)ethanimidamide structure
1516110-87-4 structure
Product Name:2-(1H-1,3-benzodiazol-5-yl)ethanimidamide
CAS No:1516110-87-4
MF:C9H10N4
MW:174.20250082016
CID:6266040
PubChem ID:83676041
Update Time:2025-05-20

2-(1H-1,3-benzodiazol-5-yl)ethanimidamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-1,3-benzodiazol-5-yl)ethanimidamide
    • EN300-1784647
    • 1516110-87-4
    • Inchi: 1S/C9H10N4/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3,5H,4H2,(H3,10,11)(H,12,13)
    • InChI Key: BRNUILHPZROUTJ-UHFFFAOYSA-N
    • SMILES: N1C=NC2=CC=C(CC(=N)N)C=C12

Computed Properties

  • Exact Mass: 174.090546336g/mol
  • Monoisotopic Mass: 174.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 78.6Ų

2-(1H-1,3-benzodiazol-5-yl)ethanimidamide Pricemore >>

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Additional information on 2-(1H-1,3-benzodiazol-5-yl)ethanimidamide

Introduction to 2-(1H-1,3-benzodiazol-5-yl)ethanimidamide (CAS No. 1516110-87-4)

2-(1H-1,3-benzodiazol-5-yl)ethanimidamide, also known by its CAS number 1516110-87-4, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepines, which are widely studied for their diverse biological activities and potential therapeutic applications. The structure of 2-(1H-1,3-benzodiazol-5-yl)ethanimidamide features a benzodiazepine core with a unique ethanimidamide substituent, which imparts distinct chemical and biological properties.

The chemical structure of 2-(1H-1,3-benzodiazol-5-yl)ethanimidamide is characterized by a benzene ring fused with a diazepine ring, forming the benzodiazepine scaffold. The ethanimidamide group attached to the 5-position of the benzodiazepine ring is a key functional group that influences the compound's reactivity and biological activity. This structural feature has been the focus of numerous studies aimed at understanding its role in modulating various biological processes.

In recent years, 2-(1H-1,3-benzodiazol-5-yl)ethanimidamide has been investigated for its potential as a therapeutic agent in several areas of medicine. One of the most promising applications is in the treatment of neurological disorders, particularly those involving neurotransmitter imbalance. Research has shown that compounds with a similar structure can modulate GABA receptors, which are crucial for maintaining proper neural function. This makes 2-(1H-1,3-benzodiazol-5-yl)ethanimidamide an attractive candidate for further exploration in this context.

Beyond its potential in neurology, 2-(1H-1,3-benzodiazol-5-yl)ethanimidamide has also been studied for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, and compounds that can effectively reduce inflammatory responses have significant therapeutic value. Studies have demonstrated that 2-(1H-1,3-benzodiazol-5-yl)ethanimidamide can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising lead compound for developing anti-inflammatory drugs.

The pharmacokinetic properties of 2-(1H-1,3-benzodiazol-5-yl)ethanimidamide have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high bioavailability and low toxicity make it suitable for both oral and parenteral administration. Additionally, the compound's stability under various physiological conditions ensures that it remains effective over extended periods.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(1H-1,3-benzodiazol-5-yl)ethanimidamide in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to further assess the compound's therapeutic potential.

In conclusion, 2-(1H-1,3-benzodiazol-5-yl)ethanimidamide (CAS No. 1516110-87-4) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, it is likely that this compound will play an increasingly important role in the treatment of various diseases.

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